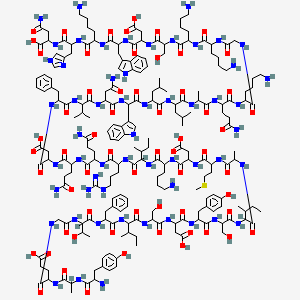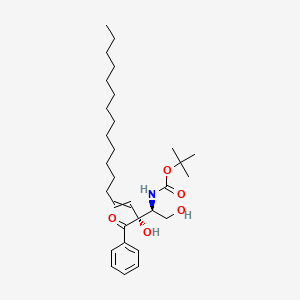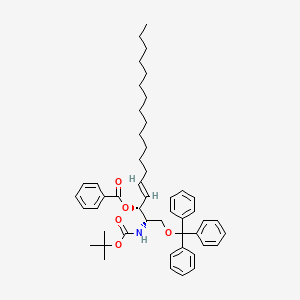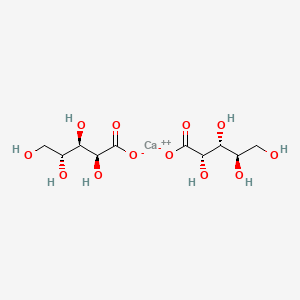
阿拉伯糖酸钙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium arabinoate is a calcium salt of arabinonic acid. It is a compound that has garnered interest due to its potential applications in various fields, including food, pharmaceuticals, and materials science. The compound is characterized by its ability to form stable complexes and its potential bioavailability as a calcium supplement.
科学研究应用
Calcium arabinoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its role in cellular metabolism and as a potential calcium supplement in biological systems.
Medicine: Explored for its potential use in calcium supplementation and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodegradable materials and as an additive in food products to enhance calcium content.
作用机制
Target of Action
Calcium arabinoate, like other calcium salts, primarily targets intracellular calcium channels and receptors . These targets play a crucial role in maintaining cellular calcium homeostasis and participate in cell proliferation and skin cell homeostasis . Calcium-binding proteins, mainly calmodulin and calbindins, sequester free intracellular calcium ions and transport them to signaling hubs .
Mode of Action
Calcium arabinoate interacts with its targets by increasing the concentration of calcium ions in the cells. This is similar to the action of calcium carbonate, which acts by neutralizing hydrochloric acid in gastric secretions . The subsequent increase in pH may inhibit the action of pepsin, and an increase in bicarbonate ions and prostaglandins may confer cytoprotective effects .
Biochemical Pathways
Calcium arabinoate affects several biochemical pathways. It plays a role in the process of microbially induced calcium carbonate precipitation (MICP), which involves the urease and carbonic anhydrase pathways . The synergistic combination of these pathways creates optimal conditions for efficient CO2 capture, followed by its subsequent storage through conversion into calcium carbonate .
Pharmacokinetics
The pharmacokinetics of calcium arabinoate would be expected to be similar to other calcium salts. For instance, calcium carbonate exhibits linear pharmacokinetics due to a first-order reaction . The pharmacokinetic parameters, including mean residence time (MRT), volume of distribution at steady state (Vdss), total clearance (CLtot), and area under the curve (AUC), indicate that calcium salts may undergo similar mechanisms of calcium metabolism .
Result of Action
The molecular and cellular effects of calcium arabinoate’s action involve the regulation of intracellular calcium levels, which is crucial for various cellular functions. Calcium ions are one of the most diverse signaling mediators and intracellular second messengers, contributing to the establishment and maintenance of the skin architecture and homeostasis .
Action Environment
Environmental factors can influence the action of calcium arabinoate. For instance, the environmental adaptation stage of microorganisms in sandy soil can slow the reaction rate of MICP in the sandy soil environment compared to the solution environment . Factors influencing this include substrate concentration, temperature, pH, particle size, and grouting method .
准备方法
Synthetic Routes and Reaction Conditions: Calcium arabinoate can be synthesized through the neutralization of arabinonic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving arabinonic acid in water and gradually adding calcium hydroxide or calcium carbonate under controlled pH conditions to form calcium arabinoate.
Industrial Production Methods: Industrial production of calcium arabinoate may involve the use of biotechnological processes where arabinose is oxidized to arabinonic acid using microbial or enzymatic methods. The resulting arabinonic acid is then reacted with calcium sources to produce calcium arabinoate. This method ensures high purity and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: Calcium arabinoate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Although less common, reduction reactions can occur under specific conditions, potentially converting calcium arabinoate back to its precursor forms.
Substitution: Calcium arabinoate can participate in substitution reactions where the arabinonic acid moiety can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Arabinose and other reduced sugars.
Substitution Products: Halogenated or acylated derivatives of arabinonic acid.
相似化合物的比较
Calcium gluconate: Another calcium salt used for calcium supplementation, known for its high solubility and bioavailability.
Calcium lactate: Commonly used in food and pharmaceutical industries for calcium fortification.
Calcium carbonate: Widely used as a calcium supplement and antacid, but less soluble compared to calcium arabinoate.
Uniqueness: Calcium arabinoate is unique due to its potential dual role as a calcium supplement and a source of arabinonic acid, which may have additional metabolic benefits. Its stability and bioavailability make it a promising candidate for various applications compared to other calcium salts.
属性
CAS 编号 |
22373-09-7 |
|---|---|
分子式 |
C10H18CaO12 |
分子量 |
370.32 g/mol |
IUPAC 名称 |
calcium;(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 |
InChI 键 |
XAHGBSMZOUCKFJ-JQTJLMCZSA-L |
SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
手性 SMILES |
C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Ca+2] |
规范 SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
同义词 |
D-Arabinonic Acid Calcium Salt; NSC 224305; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



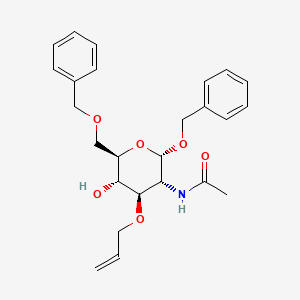
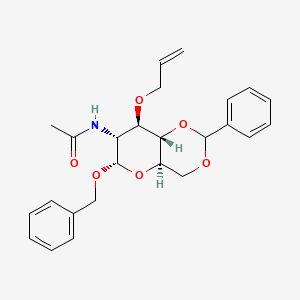
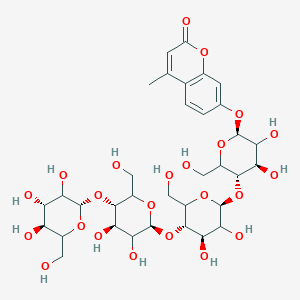
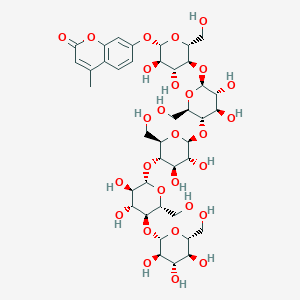

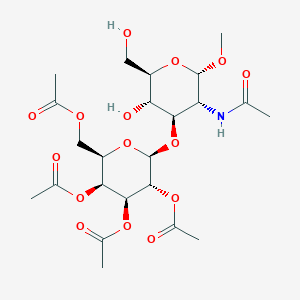
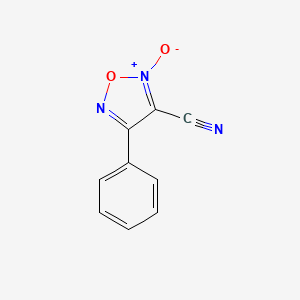
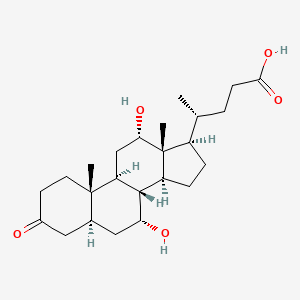
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)

